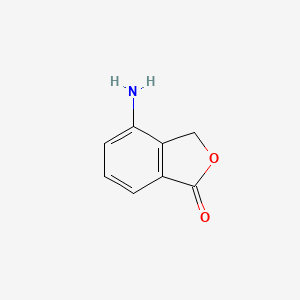

4-Aminophthalide

Vue d'ensemble

Description

4-Aminophthalide, also known as 4-aminophthalimide, is a compound that has been extensively studied due to its interesting chemical and photophysical properties. It serves as a versatile building block in the synthesis of various heterocyclic compounds and has applications in the field of fluorescent DNA analytics and imaging . The compound's ability to form hydrogen bonds and its solvatofluorochromic behavior make it a useful probe in the study of molecular interactions . Additionally, its derivatives have been explored for their potential as fluorescent sensors and in the fabrication of fluorescent organic nanoparticles .

Synthesis Analysis

The synthesis of 4-aminophthalimide has been approached through various methods. One route involves the reduction of 4-nitrophthalimide using stannous chloride and hydrochloric acid, achieving over 90% yield . Another method includes a stereoselective Heck-type palladium-catalyzed cross-coupling followed by reduction, which is used to create nucleoside analogs for incorporation into DNA . Multicomponent synthesis methods have also been developed, such as the palladium-catalyzed cross-coupling with isocyanide insertion, which allows for the regioselective introduction of substituents into the 4-aminophthalazin-1(2H)-one scaffold .

Molecular Structure Analysis

The molecular structure of 4-aminophthalimide is characterized by the presence of an amine group attached to the phthalimide moiety. This structure is capable of forming hydrogen bonds, which significantly influence its spectral and photophysical properties . The crystal structure analysis of 4-aminophthalimide derivatives has shown that intermolecular hydrogen bonding interactions play a crucial role in their aggregation behavior .

Chemical Reactions Analysis

4-Aminophthalimide participates in various chemical reactions due to its reactive amine group. It can be used to construct fluorescent sensors through linkage to other molecular units, such as azacrowns . The compound's derivatives have been shown to act as fluorescence switches, with their fluorescence properties being modulated by the presence of metal ions and protons . Electropolymerization of 4-aminophthalic acid, a related compound, has been explored, resulting in polymers with high temperature stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminophthalimide and its derivatives are influenced by their molecular structure. The compound exhibits solvatofluorochromic behavior, with its fluorescence being red-shifted in solvents of high polarity and with hydrogen bonding capabilities . The fluorescence quantum yield and lifetime of 4-aminophthalimide-appended molecules are affected by photoinduced intramolecular electron transfer . Additionally, the compound's ability to form hydrogen bonds with amines has been computationally and experimentally studied, revealing its potential as a solvatochromic probe . The synthesis of polyimides derived from 4-aminophthalimide-related diamines has resulted in materials with high glass transition temperatures and enhanced thermal stability .

Applications De Recherche Scientifique

Fluorescence Studies in Aqueous Media : 4-Aminophthalimide is known for its highly solvent-sensitive fluorescence properties. It's used to study excited-state solvent-mediated proton-transfer reactions, demonstrating unique fluorescence behavior in aqueous media. This behavior arises from hydrogen-bonded species and the effect of deuterium isotopes on its fluorescence quantum yield and lifetime (Khara, Banerjee, & Samanta, 2014).

Study of Dynamic Protein Interactions : A novel amino acid derivative based on 4-Aminophthalide, specifically 4-N,N-dimethylamino-1,8-naphthalimide, has been developed for studying protein-protein interactions. Its fluorescence is highly sensitive to local solvent environments, making it a powerful tool in this area of research (Loving & Imperiali, 2008).

Nucleic Acid Assay and Nuclear Imaging : 4-Aminonaphthalimides are used in nucleic acid assays and nuclear imaging due to their strong DNA binding ability and concentration in cell nuclei, particularly in nucleoli. Their side chains influence DNA binding, cell permeability, and cytotoxicity, making them valuable in molecular design for drugs and fluorescent probes (Zhou et al., 2014).

Hydrogen Bond and Nonspecific Interaction Studies : The hydrogen-bond and nonspecific interactions of 4-Aminophthalimide, especially in ground and excited singlet states, are significant for understanding its spectral and photophysical properties. These properties are crucial in solvation studies and as a probe molecule (Maciejewski et al., 2011).

DNA Interaction and Antimicrobial Activity : Some derivatives of 4-Aminophthalimide, such as Schiff base ligands and their metal complexes, show potential in DNA interaction studies and have antimicrobial activities. These compounds can be suitable drug candidates due to their DNA binding activity and interaction with nucleic acids (Kurt et al., 2020).

Propriétés

IUPAC Name |

4-amino-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIAVJZQMYBLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484374 | |

| Record name | 4-Aminophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophthalide | |

CAS RN |

59434-19-4 | |

| Record name | 4-Aminophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

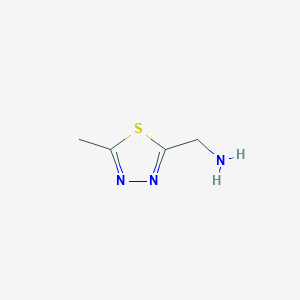

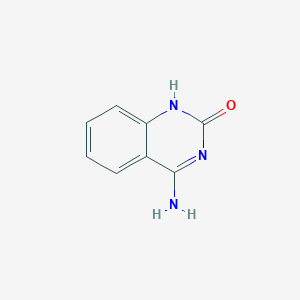

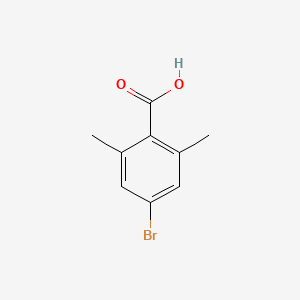

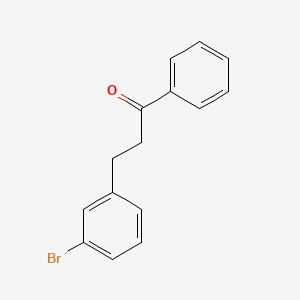

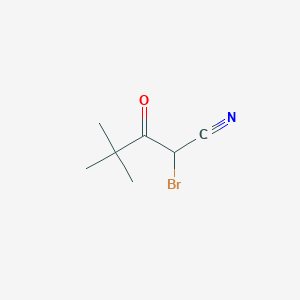

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)

![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)

![Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate](/img/structure/B1279894.png)